molecular formula C21H25ClN2O8S B3941590 1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3941590
M. Wt: 500.9 g/mol
InChI Key: RDBHGZCMUALFDZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3,4-dimethoxyphenylmethyl group. The addition of oxalic acid forms a salt, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3,4-Dimethoxyphenylmethyl Group: This is achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with 3,4-dimethoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)sulfonyl-4-phenylpiperazine: Lacks the 3,4-dimethoxyphenylmethyl group, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine: Contains a methoxy group at a different position, affecting its reactivity and interactions.

Uniqueness

1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both the 4-chlorophenylsulfonyl and 3,4-dimethoxyphenylmethyl groups. This combination imparts distinct chemical properties, such as increased solubility and stability, and potentially unique biological activities.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S.C2H2O4/c1-25-18-8-3-15(13-19(18)26-2)14-21-9-11-22(12-10-21)27(23,24)17-6-4-16(20)5-7-17;3-1(4)2(5)6/h3-8,13H,9-12,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBHGZCMUALFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 2
1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 4
1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid
Reactant of Route 6
1-(4-Chlorophenyl)sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine;oxalic acid

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